REACTION_SMILES
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[C:16]([C:17](=[O:18])[O:19][CH2:20][CH3:21])(=[O:22])[O:23][CH2:24][CH3:25].[CH2:11]([Li:12])[CH2:13][CH2:14][CH3:15].[CH3:1][O:2][c:3]1[cH:4][cH:5][cH:6][cH:7][c:8]1[O:9][CH3:10].[CH3:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33].[Cl-:26].[NH4+:27]>>[CH3:1][O:2][c:3]1[c:4]([C:16]([C:17](=[O:18])[O:19][CH2:20][CH3:21])=[O:22])[cH:5][cH:6][cH:7][c:8]1[O:9][CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccccc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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CCOC(=O)C(=O)c1cccc(OC)c1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |